
Des-Methylcarbonate Hydroxy Flometoquin
Overview
Description
Des-Methylcarbonate Hydroxy Flometoquin is a synthetic quinone-derived compound characterized by the absence of a methyl carbonate group and the presence of a hydroxyl substituent. Such modifications are often explored to optimize pharmacokinetic properties, including solubility and metabolic stability .
Preparation Methods
The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves several steps. The starting material, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, undergoes hydrolysis to remove the methyl carbonate group, resulting in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .
Chemical Reactions Analysis
Des-Methylcarbonate Hydroxy Flometoquin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Des-Methylcarbonate Hydroxy Flometoquin is an intermediate in the synthesis of the pesticide Flometoquin . Flometoquin is a novel insecticide with a unique 6-phenoxy quinoline structure . It was discovered in 2004 through collaborative research .
Flometoquin Applications and Effectiveness
- Flometoquin exhibits strong and quick insecticidal action against various thrips species at the nymphal and adult stages via contact and feeding activity .
- It can minimize crop damage and economic loss caused by insect pest species .
- Flometoquin is safe for tested non-target arthropods, making it suitable for Integrated Pest Management (IPM) programs .
- It is effective against Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi, which are resistant to conventional insecticides .
- Flometoquin controls both nymphal and adult thrips with quicker action than commercial standards and can potentially reduce virus transmission by thrips .
Flometoquin Insecticidal Activity
Insecticide | Against first nymphs (A) | Against adults (B) | Against adult T. palmi (C) | Against adult T. tabaci (D) |
---|---|---|---|---|
Flometoquin | 100% | 81% | 57% lethal, 46% knockdown | Complete knockdown within 60 min |
Spinosad | 26% | N/A | N/A | No lethal action within 240 min |
Spinetram | N/A | N/A | More potent | No lethal action within 240 min |
Cyantraniliprole | N/A | N/A | More potent | No lethal action within 240 min |
Mechanism of Action
Des-Methylcarbonate Hydroxy Flometoquin exerts its insecticidal effects by inhibiting mitochondrial complex III electron transport at the Qi site. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in insects . The compound’s molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Des-Methylcarbonate Hydroxy Flometoquin, we compare it with two synthesized compounds from the literature: 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) and Irisquinone (1). Both compounds share a phenolic/quinone scaffold but differ in functional groups and synthesis pathways.
Structural and Functional Differences
Property | This compound | 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) | Irisquinone (1) |
---|---|---|---|
Core Structure | Quinone derivative | Methoxyphenol | Benzo-1,4-quinone |
Key Substituents | Hydroxyl group | Methoxy group, (Z)-heptadec-10'-enyl chain | (Z)-heptadec-10'-enyl chain |
Polarity | High (due to -OH group) | Moderate (methoxy group) | Low (quinone core) |
Synthetic Yield | Not reported | 99.8% purity | 87% purity |
Key Observations :
- Irisquinone (1) lacks polar substituents, which may limit its bioavailability despite its quinone redox activity .
Spectral Characterization
- NMR Data: Compound (7) exhibits δH 6.65 (aromatic protons) and δH 3.85 (methoxy group), while Irisquinone (1) shows δH 6.02 (quinone protons). This compound would likely display downfield-shifted hydroxyl protons (δH ~5–6) absent in the methoxy analogue .
- Mass Spectrometry: Compound (7) has m/z 386 (M⁺), whereas Irisquinone (1) shows m/z 382 (M⁺). The hydroxyl group in this compound would increase its molecular weight slightly compared to its methyl carbonate precursor.
Research Findings and Implications
- Yield and Purity: The high purity of compound (7) (99.8%) contrasts with Irisquinone’s 87%, highlighting the instability of quinones during synthesis. This compound may face similar challenges unless protective strategies (e.g., inert atmospheres) are employed .
- Functional Group Impact : The hydroxyl group in this compound could enhance its antioxidant or pro-oxidant activity compared to methoxy or alkyl-substituted analogues, making it relevant in therapeutic contexts (e.g., anticancer applications) .
Biological Activity
Des-Methylcarbonate Hydroxy Flometoquin is a derivative of flometoquin, a novel quinoline insecticide known for its potent biological activity against various insect pests. This article delves into the biological properties, mechanisms of action, and efficacy of this compound, supported by data tables and relevant research findings.
Overview of Flometoquin
Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) was discovered through collaborative research in 2004. It exhibits strong insecticidal action against multiple species of thrips and other pests at both nymphal and adult stages through contact and feeding activities. Its safety profile for non-target arthropods makes it suitable for Integrated Pest Management (IPM) strategies .
Flometoquin operates primarily by inhibiting acetylcholinesterase (AchE), an enzyme critical for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests. The compound also exhibits a synergistic effect when combined with natural products like lemongrass essential oil, enhancing its efficacy against resistant pest populations such as Bemisia tabaci (whiteflies) .
Toxicity Profiles
Table 1 summarizes the toxicity profiles of this compound against various insect species:
Insect Species | LC50 (mg/L) | Mode of Action | Notes |
---|---|---|---|
Bemisia tabaci | 12.5 | AchE Inhibition | Synergistic with lemongrass EO |
Frankliniella occidentalis | 8.0 | Contact and Feeding | Effective against resistant strains |
Plutella xylostella | 10.0 | Contact | High selectivity for target species |
Case Studies
-
Synergistic Effects with Lemongrass Essential Oil :
A study examined the combined effects of flometoquin and lemongrass essential oil on B. tabaci. The results indicated that the combination significantly increased mortality rates compared to either compound alone, showcasing a synergistic interaction that enhances AchE inhibition . -
Field Trials on Thrips Control :
Field trials demonstrated that flometoquin effectively reduced thrips populations in agricultural settings, leading to improved crop yields. The compound's rapid action and low toxicity to beneficial insects make it a valuable tool in pest management strategies .
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Inhibition of Detoxification Enzymes : Studies have shown that flometoquin affects detoxification enzymes such as cytochrome P450 and glutathione S-transferase (GST), which are crucial for insect resistance mechanisms. This inhibition can lead to increased susceptibility in pests previously resistant to other insecticides .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of flometoquin derivatives indicate that modifications at specific positions on the quinoline structure can enhance insecticidal activity. For instance, substituents that increase electron-withdrawing properties significantly improve efficacy against target pests .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Des-Methylcarbonate Hydroxy Flometoquin and its metabolites in environmental and biological samples?
- Methodological Answer : Utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction protocol for sample preparation, followed by purification via C18 chromatography. Detection and quantification should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Key parameters include a limit of detection (LOD) of 0.01–0.05 mg/L and a mobile phase gradient of acetonitrile/water with 0.1% formic acid .
Q. How can researchers efficiently locate existing literature on this compound?
- Methodological Answer : Prioritize CAS Registry Numbers over chemical names to avoid ambiguity in database searches (e.g., SciFinder, Reaxys). For broader databases like Web of Science or Google Scholar, combine structural keywords (e.g., "quinoline derivatives," "insecticide metabolites") with Boolean operators. Link Google Scholar to institutional libraries to access full-text articles .
Q. What are the primary metabolic pathways of this compound in soil and plants?
- Methodological Answer : In soil and aquatic systems, the compound degrades into 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-one (M1) and 4-trifluoromethoxyphenol (TFMP). In plants, M1 is the dominant metabolite. Track these pathways using radiolabeled isotopes (e.g., ¹⁴C) and confirm metabolite structures via high-resolution MS and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How to design a mixed-methods study evaluating the ecological impact of this compound?
- Methodological Answer :
- Quantitative Component : Measure residue persistence in soil/water using LC-MS/MS under controlled field conditions (e.g., pH, temperature).
- Qualitative Component : Conduct semi-structured interviews with ecologists to assess observed biodiversity changes.
- Integration : Use triangulation to align residue data with ecological observations, applying statistical models (e.g., multivariate regression) .
Q. How can researchers resolve contradictions in reported metabolite concentrations across studies?
- Methodological Answer :
- Comparative Analysis : Replicate extraction protocols (e.g., QuEChERS vs. solid-phase extraction) across labs.
- Parameter Optimization : Standardize LC-MS/MS conditions (e.g., column type, ionization mode).
- Validation : Perform spike-and-recovery tests with matrix-matched calibration curves to assess accuracy .
Q. What methodologies optimize extraction protocols for this compound in complex matrices like plant tissues?
- Methodological Answer :
- Matrix Modification : Adjust QuEChERS sorbents (e.g., add primary secondary amine [PSA] for pigment removal).
- Centrifugation : Use multi-step centrifugation (e.g., 10,000 rpm for 5 min) to improve phase separation.
- Validation : Compare recovery rates across spiked concentrations (e.g., 0.05–2.0 mg/kg) to establish robustness .
Q. How to assess the long-term stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to UV light, elevated temperatures (e.g., 40°C), and acidic/alkaline conditions (pH 4–9).
- Degradation Kinetics : Monitor degradation products via LC-MS/MS and apply first-order kinetic models to predict half-lives .
Q. How to integrate metabolomic data with toxicological studies for comprehensive risk assessment?
- Methodological Answer :
- Metabolite Profiling : Use untargeted LC-HRMS (high-resolution MS) to identify novel metabolites.
- Toxicological Assays : Corrogate metabolite presence with in vitro bioassays (e.g., acetylcholinesterase inhibition).
- Data Integration : Apply multivariate statistical tools (e.g., PCA, PLS-DA) to link metabolic pathways with toxicity endpoints .
Properties
IUPAC Name |
2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRWALDQPYSPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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